

Application Notes and Protocols for In Vivo Imaging Using Azidohomoalanine (AHA)

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Compound of Interest

Compound Name: *Fmoc-d-aha-oh*

Cat. No.: B613535

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For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview and detailed protocols for the use of azidohomoalanine (AHA) in in vivo imaging applications. AHA, a non-canonical amino acid analog of methionine, is a powerful tool for metabolic labeling of newly synthesized proteins in living organisms.^{[1][2][3]} By incorporating an azide group, AHA enables the bioorthogonal ligation with fluorescent probes or other imaging agents via "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).^[2] This technique, often referred to as fluorescent noncanonical amino acid tagging (FUNCAT), allows for the visualization and quantification of proteome-wide patterns of protein synthesis in various tissues and cell types in vivo.^[2]

The D-isoform, **Fmoc-D-Aha-OH**, is a protected amino acid typically utilized in solid-phase peptide synthesis. For in vivo metabolic labeling, the L-isoform (L-azidohomoalanine or AHA) is used as it is recognized by the endogenous translational machinery.

Principle of the Technique

The core principle involves the systemic administration of AHA to a living organism. As cells synthesize new proteins, AHA is incorporated in place of methionine. Following a labeling period, tissues of interest are harvested, and the azide-modified proteins are detected by

reaction with a fluorescently tagged alkyne probe. This covalent attachment allows for sensitive and specific visualization of newly synthesized proteins within complex biological systems.

Applications in Research and Drug Development

- Monitoring Protein Dynamics: Quantify the rates of protein synthesis and turnover in different tissues and disease states.
- Drug Efficacy Studies: Assess the impact of therapeutic agents on protein synthesis in target tissues.
- Developmental Biology: Visualize and understand protein dynamics during embryonic development and tissue formation.
- Toxicology: Evaluate the effects of toxins or drug candidates on protein synthesis homeostasis.
- Cell-Type Specific Labeling: In conjunction with genetic tools, such as Cre-recombinase inducible mutant methionyl-tRNA synthetase systems, AHA analogs can be used to label and identify cell-type-specific proteomes *in vivo*.

Quantitative Data Summary

The following table summarizes key quantitative parameters for *in vivo* AHA labeling experiments in murine models, derived from published studies.

Parameter	Value	Species/Model	Administration Route	Reference
AHA Dosage	0.1 mg/g body weight per day	Juvenile Mice (14-20g)	Intraperitoneal (IP) Injection	
0.05 mg/g body weight per day	Juvenile Mice (14-20g)	Intraperitoneal (IP) Injection		
0.025 mg/g body weight per day	Juvenile Mice (14-20g)	Intraperitoneal (IP) Injection		
0.1 mg/g body weight per day	Time-mated Dams (E12.5, E13.5)	Injection		
Labeling Duration	2 days	Juvenile Mice	Intraperitoneal (IP) Injection	
2 days	Time-mated Dams	Injection		

Experimental Protocols

Protocol 1: In Vivo Metabolic Labeling of Murine Tissues with AHA

This protocol describes the intraperitoneal administration of AHA for labeling newly synthesized proteins in mice.

Materials:

- L-Azidohomoalanine (AHA)
- Phosphate-buffered saline (PBS), sterile
- Experimental mice (e.g., C57BL/6)
- Syringes and needles for injection

Procedure:

- Preparation of AHA Solution:
 - Dissolve AHA in sterile PBS to the desired concentration (e.g., 10 mg/mL).
 - Ensure complete dissolution. The solution can be gently warmed if necessary.
 - Filter-sterilize the AHA solution through a 0.22 μ m syringe filter.
- Animal Dosing:
 - Weigh the mice to determine the correct injection volume.
 - Administer the AHA solution via intraperitoneal (IP) injection. A typical dose is 0.1 mg/g of body weight per day.
 - For control animals, inject an equivalent volume of sterile PBS.
 - Repeat the injections daily for the desired labeling period (e.g., 2 days).
- Tissue Harvesting:
 - At the end of the labeling period, euthanize the mice using an approved method.
 - Perfuse the animals with PBS to remove blood from the tissues.
 - Dissect the tissues of interest (e.g., liver, heart, brain, muscle) and snap-freeze them in liquid nitrogen or proceed directly to homogenization.
 - Store tissues at -80°C until further processing.

Protocol 2: Detection of AHA-Labeled Proteins in Tissue Lysates via Click Chemistry

This protocol outlines the procedure for detecting AHA-labeled proteins in tissue homogenates using a fluorescent alkyne probe.

Materials:

- AHA-labeled tissue samples
- Lysis buffer (e.g., RIPA buffer with protease inhibitors)
- Fluorescent alkyne probe (e.g., Alexa Fluor 555 DIBO alkyne)
- Copper(II) sulfate (CuSO_4)
- Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate
- Tris(benzyltriazolylmethyl)amine (TBTA)
- SDS-PAGE gels and Western blot apparatus
- Fluorescence imaging system

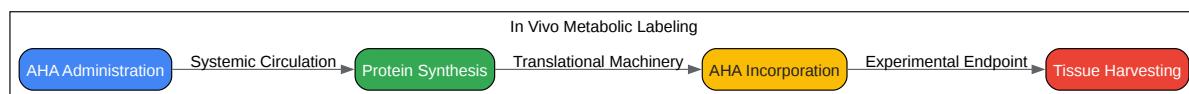
Procedure:

- **Tissue Lysis:**
 - Homogenize the harvested tissue in ice-cold lysis buffer.
 - Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15-20 minutes at 4°C to pellet cellular debris.
 - Collect the supernatant containing the soluble proteins.
 - Determine the protein concentration using a standard protein assay (e.g., BCA assay).
- **Click Chemistry Reaction:**
 - In a microcentrifuge tube, combine the following (final concentrations may need optimization):
 - Tissue lysate (containing 20-50 μg of protein)
 - Fluorescent alkyne probe (e.g., 10-50 μM)

- TCEP or Sodium Ascorbate (1 mM)
- CuSO₄ (100 µM)
- TBTA (100 µM)
 - Vortex briefly to mix and incubate at room temperature for 1-2 hours, protected from light.
- Protein Precipitation (Optional, for removing excess reagents):
 - Precipitate the labeled proteins using a methanol/chloroform precipitation method.
 - Resuspend the protein pellet in an appropriate buffer (e.g., 1x SDS-PAGE sample buffer).
- Analysis by SDS-PAGE and Fluorescence Imaging:
 - Separate the labeled proteins by SDS-PAGE.
 - Visualize the fluorescently labeled proteins directly in the gel using a fluorescence scanner.
 - Alternatively, transfer the proteins to a membrane (Western blot) and detect the fluorescence on the membrane.

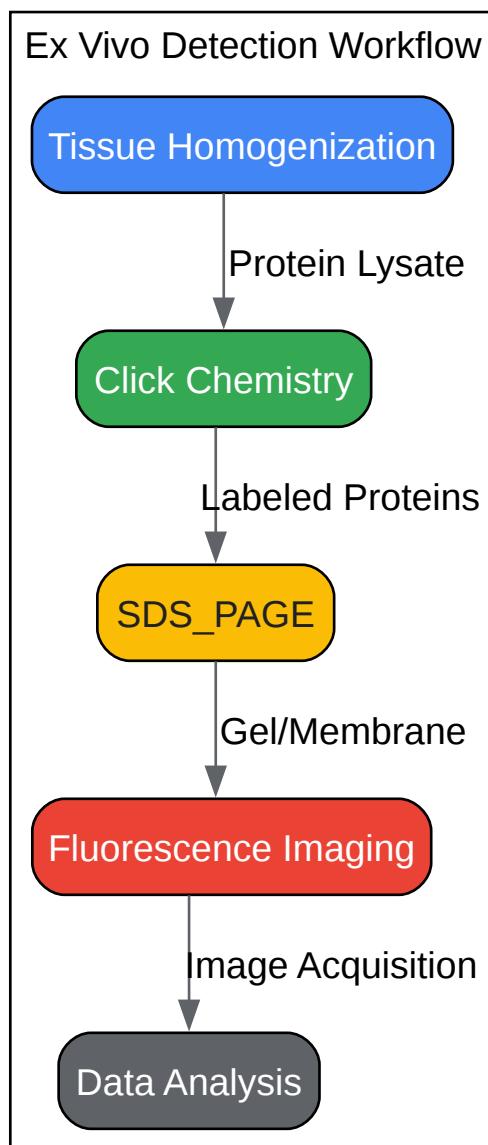
Visualizations

Signaling and Experimental Workflows



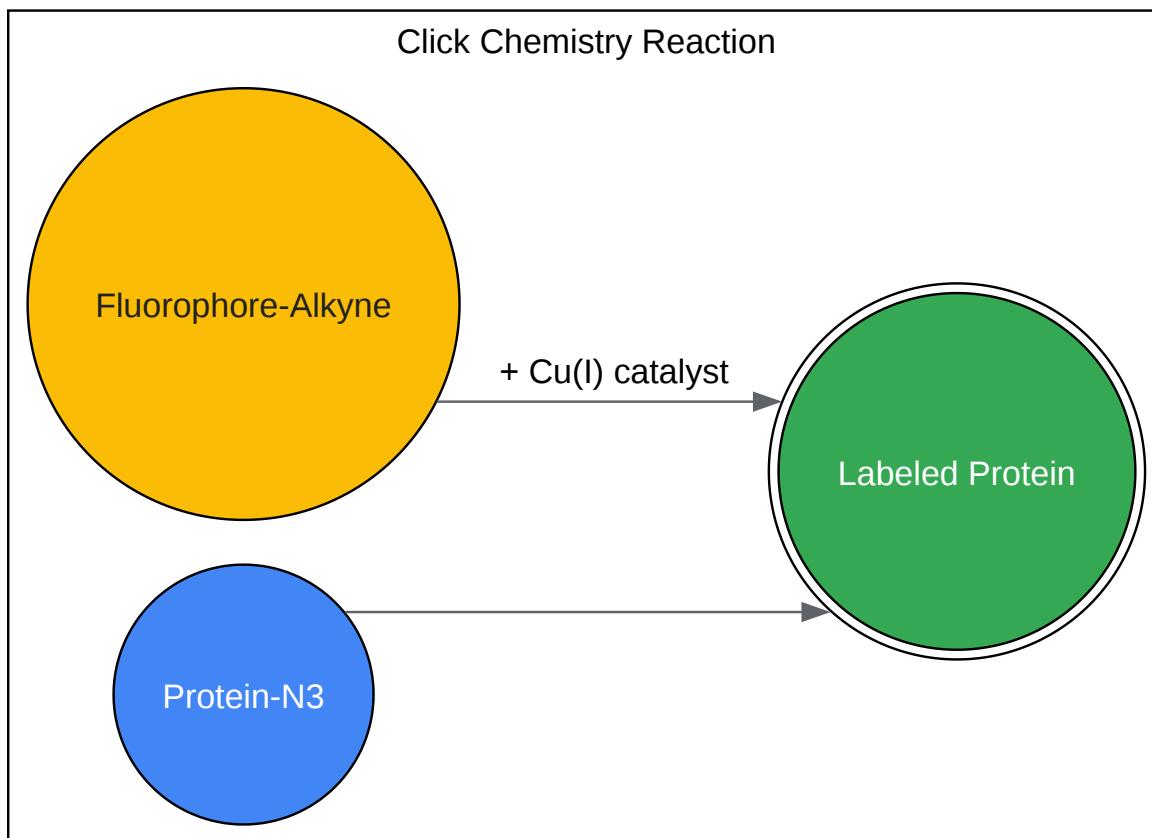
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Caption: Workflow for in vivo metabolic labeling with AHA.



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Caption: Workflow for the detection of AHA-labeled proteins.



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Caption: Schematic of the click chemistry reaction.

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References

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